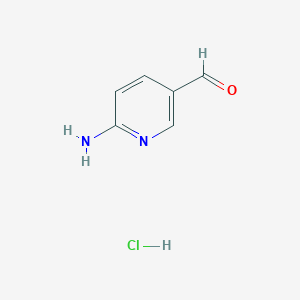

6-Aminonicotinaldehyde hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-aminopyridine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O.ClH/c7-6-2-1-5(4-9)3-8-6;/h1-4H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMXZDKTFAIWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Aminonicotinaldehyde hydrochloride chemical properties

An In-Depth Technical Guide to 6-Aminonicotinaldehyde Hydrochloride: Properties, Synthesis, and Applications

Introduction: A Versatile Pyridine Building Block

6-Aminonicotinaldehyde, and its more stable hydrochloride salt, represents a crucial class of bifunctional pyridine derivatives. As a molecule incorporating both a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold, it serves as a highly versatile intermediate in organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics make it a sought-after precursor for a range of complex heterocyclic systems and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The hydrochloride salt is often preferred in laboratory settings due to its enhanced stability and handling characteristics compared to the free base. The fundamental properties are summarized below.

Core Chemical Properties

A clear distinction between the free base and its hydrochloride salt is essential for accurate experimental design.

| Property | 6-Aminonicotinaldehyde (Free Base) | This compound |

| CAS Number | 69879-22-7[1][2][3][4][5][6] | 1588441-31-9[7] |

| Molecular Formula | C₆H₆N₂O[1][2] | C₆H₇ClN₂O[7] |

| Molecular Weight | 122.13 g/mol [1][2] | 158.59 g/mol [7] |

| Appearance | Solid[6] | - |

| Melting Point | 161 °C[1][2] | 285-290 °C[7] |

| Boiling Point | 309 °C at 760 mmHg[1][2] | N/A |

| Density | ~1.264 g/cm³[1][8] | N/A |

| IUPAC Name | 6-aminopyridine-3-carbaldehyde[1] | 6-aminopyridine-3-carbaldehyde;hydrochloride[7] |

Spectroscopic Signatures for Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of 6-Aminonicotinaldehyde. While full spectral data should be acquired on a per-batch basis, typical predictive data serves as a reliable reference.

-

¹H NMR Spectroscopy (Predicted): A predicted proton NMR spectrum in DMSO-d₆ would likely show characteristic peaks for the aromatic protons, the aldehyde proton, and the amine protons. For example: δ ~9.66 (s, 1H, -CHO), δ ~8.43 (d, 1H, pyridine-H), δ ~7.75 (dd, 1H, pyridine-H), δ ~7.19 (br, 2H, -NH₂), δ ~6.51 (d, 1H, pyridine-H).[8]

-

¹³C NMR Spectroscopy: The carbon spectrum will distinctly show the carbonyl carbon of the aldehyde group at a significantly downfield shift, in addition to the signals corresponding to the pyridine ring carbons.

-

Mass Spectrometry (MS): LCMS analysis of the free base shows the expected parent ion [M+H]⁺ at m/z 123.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to N-H stretching of the primary amine, C=O stretching of the aldehyde, and C=N/C=C stretching vibrations of the pyridine ring.

Synthesis and Purification: A Practical Workflow

The most common laboratory-scale synthesis involves the reduction of an inexpensive, commercially available nitrile. This approach is efficient and provides a direct route to the desired aldehyde.

Synthetic Pathway: Reduction of 2-Amino-5-cyanopyridine

The conversion of the nitrile group in 2-amino-5-cyanopyridine to an aldehyde is effectively achieved using a hydride-based reducing agent. Lithium aluminum hydride (LAH) is a common choice for this transformation.

Caption: A typical workflow for the synthesis of 6-Aminonicotinaldehyde.

Detailed Experimental Protocol

Causality: The choice of LAH as the reducing agent is critical; it is powerful enough to reduce the nitrile. The reaction is conducted at 0 °C to control the exothermic nature of the hydride addition and to prevent over-reduction to the corresponding amine. The quenching step with a saturated salt solution is a safer and more controlled way to neutralize the excess LAH compared to adding water directly.

-

Reaction Setup: To a solution of 2-amino-5-cyanopyridine (1 eq.) in anhydrous tetrahydrofuran (THF), slowly add lithium aluminum hydride (2 eq.) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[9]

-

Reaction: Stir the mixture at 0 °C for approximately 1.5 hours, monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).[9]

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfate at 0 °C. Add water to dissolve the inorganic salts.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).[9]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 6-Aminonicotinaldehyde.[9] Further purification can be achieved via column chromatography if necessary.

-

Salt Formation: To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., methanol or ether) and treated with a stoichiometric amount of hydrochloric acid.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable precursor in multiple scientific domains.

A Scaffold for Medicinal Chemistry

This compound is a key starting material in drug discovery. Its pyridine core is a common feature in many bioactive molecules.

-

Ribonucleotide Reductase Inhibition: 6-Aminonicotinaldehyde has been identified as a lead compound for developing inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[1] By targeting this enzyme, its derivatives hold potential as therapeutic agents against cancer and other proliferative diseases.[1]

-

Intermediate for Kinase Inhibitors: It serves as a crucial intermediate in the synthesis of advanced pharmaceutical ingredients. For instance, it is a known impurity and building block related to Abemaciclib, a CDK4/6 inhibitor used in cancer therapy.[4]

Caption: The utility of 6-Aminonicotinaldehyde as a synthetic precursor.

Reactivity and Derivative Synthesis

The chemistry of 6-Aminonicotinaldehyde is dominated by its two functional groups:

-

The Aldehyde Group: Readily undergoes nucleophilic attack. It is used in condensation reactions with amines to form Schiff bases, in Wittig reactions to form alkenes, and as a handle for reductive amination to synthesize secondary and tertiary amines.

-

The Amino Group: Acts as a nucleophile. It can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic frameworks, such as pyridopyrimidines or other fused systems.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity.

Hazard Identification

6-Aminonicotinaldehyde and its hydrochloride salt are classified as hazardous.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][7][10]

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[11]

-

Handling Advice: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11] Avoid generating dust.

-

Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8 °C.[3][6][12] The material should be kept under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[1][3][6]

Conclusion

This compound is a high-value chemical intermediate with significant utility in both academic research and industrial drug development. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable tool for medicinal chemists. The strategic importance of this molecule as a precursor to potent enzyme inhibitors and other complex pharmaceutical agents ensures its continued relevance in the field. Adherence to proper safety and handling protocols is essential when working with this versatile but hazardous compound.

References

-

6-Aminonicotinaldehyde - LookChem. LookChem. [Link]

-

This compound | CAS 1588441-31-9. AMERICAN ELEMENTS. [Link]

-

6-Aminonicotinaldehyde | CAS#:69879-22-7. Chemsrc. [Link]

-

6-Aminonicotinaldehyde | C6H6N2O | CID 18404634. PubChem. [Link]

-

This compound. SR Group. [Link]

-

6-Aminonicotinaldehyde, CAS No. 69879-22-7. iChemical. [Link]

Sources

- 1. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]

- 2. 6-Aminonicotinaldehyde | CAS#:69879-22-7 | Chemsrc [chemsrc.com]

- 3. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-Aminonicotinaldehyde | 69879-22-7 [sigmaaldrich.com]

- 7. americanelements.com [americanelements.com]

- 8. 6-Aminonicotinaldehyde, CAS No. 69879-22-7 - iChemical [ichemical.com]

- 9. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]

- 10. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. This compound - this compound Importer, Distributor, Supplier, Trading Company, Delhi, India [srgroupchemical.com]

6-Aminonicotinaldehyde hydrochloride CAS number lookup

An In-Depth Technical Guide to 6-Aminonicotinaldehyde Hydrochloride for Advanced Research Applications

Executive Summary: This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, medicinal chemists, and drug development professionals. This guide delineates its chemical identity, synthesis protocols, core applications, and safe handling procedures. We will explore its significance as a versatile building block in the synthesis of targeted therapeutics, most notably as a ribonucleotide reductase inhibitor and a scaffold for various enzyme inhibitors. The causality behind experimental choices and protocols is explained to provide field-proven insights, ensuring both technical accuracy and practical applicability.

6-Aminonicotinaldehyde and its hydrochloride salt are fundamental reagents in synthetic chemistry. It is critical to distinguish between the free base and its hydrochloride salt, as they possess distinct Chemical Abstracts Service (CAS) numbers and properties. The hydrochloride form often offers enhanced stability and solubility in certain solvents, making it preferable for specific applications.

It is primarily recognized under two main CAS numbers:

Some suppliers may list the hydrochloride as a synonym under the free base's CAS number, so careful verification is essential.[3][5][6]

The compound is also known by several synonyms, including:

-

6-Amino-3-pyridinecarboxaldehyde[3]

A summary of key physicochemical properties is presented below:

| Property | 6-Aminonicotinaldehyde (Free Base) | This compound | Source(s) |

| CAS Number | 69879-22-7 | 1588441-31-9 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O | C₆H₇ClN₂O | [1][3] |

| Molecular Weight | 122.13 g/mol | 158.59 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | Not specified (typically a solid) | [5] |

| Melting Point | 161°C | Not specified | [3][5][7] |

| Boiling Point | 309.0°C at 760 mmHg (Predicted) | Not specified | [3][5] |

| Density | ~1.264 g/cm³ (Predicted) | Not specified | [3][5] |

| Storage | 2–8°C under inert gas (Nitrogen or Argon) | Room temperature | [2][3][4] |

Synthesis and Purification Workflow

The synthesis of 6-Aminonicotinaldehyde is commonly achieved through the reduction of a nitrile precursor, such as 2-amino-5-cyanopyridine. This transformation is a cornerstone reaction in the preparation of pyridine-based aldehydes.

Experimental Protocol: Synthesis from 2-Amino-5-cyanopyridine

This protocol is based on a general procedure for the reduction of a cyanopyridine to its corresponding aldehyde.[5]

Rationale: Lithium aluminum hydride (LAH) is a potent reducing agent capable of converting nitriles to primary amines. However, by carefully controlling the reaction conditions, specifically by maintaining a low temperature (0°C), the reaction can be halted at the intermediate imine stage. Subsequent aqueous workup then hydrolyzes the imine to the desired aldehyde. The low temperature is critical to prevent over-reduction to the amine.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2-amino-5-cyanopyridine (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C using an ice bath. This step is crucial to control the reactivity of the LAH and prevent over-reduction.

-

Addition of Reducing Agent: Slowly add Lithium Aluminum Hydride (LAH) (2 eq.) portion-wise to the stirred solution, ensuring the internal temperature does not rise above 5°C.

-

Reaction Monitoring: Stir the mixture at 0°C for approximately 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. This safely decomposes any excess LAH and the aluminum complexes formed.

-

Extraction: Add water and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers and wash with a saturated brine solution to remove residual water. Dry the organic phase over anhydrous sodium sulfate.[5]

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[5]

Core Applications in Drug Discovery and Development

The unique structure of 6-Aminonicotinaldehyde, featuring an aldehyde group for further modification and a 6-aminopyridine core, makes it a valuable scaffold in medicinal chemistry.

Inhibition of Ribonucleotide Reductase

6-Aminonicotinaldehyde is identified as a novel ribonucleotide reductase (RNR) inhibitor.[3] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair.[3] The inhibition of this enzyme disrupts DNA replication, making it a key target for anticancer therapies.[3] This compound serves as a lead for developing more potent and selective RNR inhibitors.[3]

A Versatile Scaffold for Targeted Inhibitors

The 6-aminopyridine nucleus is a privileged scaffold in drug discovery. Modifications of the aldehyde and amino groups allow for the exploration of vast chemical space to target various enzymes. For example, the related 6-aminonicotinamide core has been extensively explored to develop potent and selective histone deacetylase (HDAC) inhibitors, which are another important class of anti-cancer agents.[8] This highlights the potential of the 6-aminonicotinaldehyde scaffold to be elaborated into diverse classes of enzyme inhibitors.

Safety, Handling, and Experimental Protocols

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

Safety and Hazard Information

6-Aminonicotinaldehyde is classified with the following hazards:

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

It may also be harmful in contact with skin (H312) or if inhaled (H332).[9]

Precautionary Measures:

-

P280: Wear protective gloves, eye protection, and face protection.

-

P264: Wash skin thoroughly after handling.

-

Use in a well-ventilated area or under a fume hood to prevent dust dispersion.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention if irritation persists.

Storage Protocol

-

Free Base: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8°C.[3][4][5] Keep in a dark place.[4]

-

Hydrochloride Salt: General recommendations suggest storage at room temperature.[2]

-

Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate storage information.

Stock Solution Preparation Protocol

Rationale: Preparing accurate stock solutions is the first step in most biological or chemical assays. The choice of solvent is critical and depends on the compound's solubility and compatibility with the downstream application.

-

Solvent Selection: Based on its structure, solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are likely candidates for creating high-concentration stock solutions. Aqueous buffers may be used for final dilutions, but solubility should be confirmed.

-

Calculation: Calculate the mass of this compound required to achieve the desired molar concentration (e.g., 10 mM).

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

-

Dissolution: Weigh the calculated amount of compound in a suitable vial. Add the selected solvent (e.g., DMSO) and vortex or sonicate gently until the solid is completely dissolved.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic starting material in the landscape of modern drug discovery. Its utility as a precursor to ribonucleotide reductase inhibitors and its potential as a versatile scaffold for other targeted therapies underscore its importance.[3] Understanding its chemical properties, synthesis, and safe handling is fundamental for researchers aiming to leverage its full potential in developing next-generation therapeutics.

References

-

This compound | CAS 1588441-31-9 | AMERICAN ELEMENTS ®. [Link]

-

Cas 69879-22-7, 6-Aminonicotinaldehyde - LookChem. [Link]

-

This compound - SR Group. [Link]

-

6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem. [Link]

-

The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. This compound - this compound Importer, Distributor, Supplier, Trading Company, Delhi, India [srgroupchemical.com]

- 3. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]

- 4. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]

- 5. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]

- 6. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Aminonicotinaldehyde Hydrochloride

Abstract

6-Aminonicotinaldehyde, also known as 6-aminopyridine-3-carboxaldehyde, is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its utility as a precursor for complex molecular architectures, particularly in the synthesis of kinase inhibitors and as a lead compound for inhibiting ribonucleotide reductase, underscores the need for robust and reproducible synthetic and analytical methodologies.[1][2] This guide provides a comprehensive, in-depth exploration of a field-proven method for the synthesis of 6-Aminonicotinaldehyde, its conversion to the hydrochloride salt, and its thorough characterization using modern analytical techniques. The protocols and causality described herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to confidently produce and validate this critical chemical intermediate.

Introduction

The pyridine scaffold is a privileged structure in pharmaceutical sciences, forming the core of numerous approved drugs.[2] 6-Aminonicotinaldehyde presents a unique combination of functional groups: a primary aromatic amine, a reactive aldehyde, and a pyridine ring. This trifecta of reactivity allows for sequential, regioselective modifications, making it an invaluable starting material for generating diverse compound libraries.[1][3] Specifically, its role as an intermediate in the synthesis of Abemaciclib, a CDK4/6 inhibitor, highlights its industrial relevance.[4]

This guide moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles, the rationale for procedural choices, and the establishment of self-validating protocols to ensure both high purity and unambiguous structural confirmation of the final compound.

Synthesis and Purification

The synthesis of 6-Aminonicotinaldehyde is most effectively achieved via the reduction of a nitrile precursor, followed by in-situ hydrolysis and subsequent conversion to its more stable hydrochloride salt. This route is favored for its high yield and operational simplicity.

Retrosynthetic Analysis & Strategy

The primary synthetic challenge is the selective reduction of a nitrile group to an aldehyde without over-reduction to the corresponding alcohol or amine. A common and effective strategy involves the reduction of an aminocyanopyridine precursor. The choice of reducing agent is critical; a bulky hydride source is required to stop the reduction at the intermediate imine stage, which then readily hydrolyzes to the desired aldehyde upon aqueous workup. Lithium aluminum hydride (LAH) is a suitable, albeit highly reactive, choice for this transformation.[5] The subsequent conversion to the hydrochloride salt enhances the compound's stability and simplifies handling.

Sources

6-Aminonicotinaldehyde hydrochloride molecular structure and weight

An In-Depth Technical Guide to 6-Aminonicotinaldehyde Hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction

6-Aminonicotinaldehyde and its hydrochloride salt are pivotal intermediates in the landscape of medicinal chemistry and drug development. Possessing a unique pyridine core functionalized with both a reactive aldehyde and an amino group, this molecule serves as a versatile scaffold for the synthesis of complex heterocyclic compounds. Its significance is particularly pronounced in the development of targeted therapies, where it has been identified as a novel inhibitor of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[1][2] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, tailored for researchers and professionals in the field of drug discovery.

Part 1: Molecular Profile and Physicochemical Properties

6-Aminonicotinaldehyde is systematically named 6-aminopyridine-3-carbaldehyde.[3] The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the pyridine ring, enhancing its stability and solubility in certain solvents.

Molecular Structure

The foundational structure consists of a pyridine ring with an amino group (-NH₂) at the 6-position and a formyl (aldehyde, -CHO) group at the 3-position.

Caption: 2D representation of 6-Aminonicotinaldehyde's core structure.

Quantitative Data Summary

The properties of the free base and its hydrochloride salt differ, primarily in molecular weight and melting point. These distinctions are critical for experimental design, particularly in stoichiometry calculations and reaction condition selection.

| Property | 6-Aminonicotinaldehyde | This compound |

| CAS Number | 69879-22-7[2][3][4][5][6][7][8] | 1588441-31-9[9][10] |

| Molecular Formula | C₆H₆N₂O[3][4][5][6][7][8] | C₆H₇ClN₂O[9] |

| Molecular Weight | 122.12 g/mol [3][5][6] | 158.59 g/mol [9] |

| Appearance | Light yellow powder[8] | - |

| Melting Point | 161 °C[5] | 285-290 °C[9] |

| Boiling Point | 309 °C at 760 mmHg[5] | N/A |

| Storage | 2–8 °C, under inert gas[4] | Room temperature[10] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of 6-Aminonicotinaldehyde is a critical process, enabling its availability for further research and development. A common and effective laboratory-scale synthesis involves the reduction of a nitrile.

Synthetic Workflow: Reduction of 2-Amino-5-cyanopyridine

This protocol outlines the conversion of 2-Amino-5-cyanopyridine to 6-Aminonicotinaldehyde using a powerful reducing agent, Lithium Aluminum Hydride (LAH).

Caption: Experimental workflow for the synthesis of 6-Aminonicotinaldehyde.

Step-by-Step Experimental Protocol

-

Preparation : In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-amino-5-cyanopyridine (1 eq.) in anhydrous tetrahydrofuran (THF).[2]

-

Cooling : Cool the solution to 0 °C using an ice bath. This is crucial as the subsequent reduction with LAH is highly exothermic.

-

Reduction : Slowly add Lithium Aluminum Hydride (2 eq.) portion-wise to the cooled solution.[2] The stoichiometry is key; LAH is a potent, non-selective reducing agent, and careful control prevents over-reduction to the corresponding amine.

-

Reaction : Stir the mixture at 0 °C for approximately 1.5 hours.[2] The progress should be monitored by Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed.

-

Quenching : Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases.[2] This step safely neutralizes the excess reactive LAH.

-

Extraction : Add water and extract the product into an organic solvent, such as ethyl acetate, multiple times.[2]

-

Purification : Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.[2]

-

Isolation : Filter the drying agent and concentrate the solvent under reduced pressure to yield the final product, 6-Aminonicotinaldehyde.[2]

-

Validation : Confirm the identity and purity of the product using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (HNMR) spectroscopy.[2][8]

Part 3: Applications in Drug Development

The true value of this compound lies in its application as a versatile building block for synthesizing high-value pharmaceutical compounds.

Core Utility: A Scaffold for Kinase Inhibitors

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of kinase inhibitors. 6-Aminonicotinaldehyde provides three key points for diversification, allowing chemists to systematically modify the molecule to optimize target binding, selectivity, and pharmacokinetic properties.

Caption: Diversification points on the 6-Aminonicotinaldehyde scaffold.

-

Aldehyde Group : This functional group is a synthetic linchpin. It readily undergoes reductive amination to introduce a vast array of amine-containing side chains. It can also participate in condensation reactions to build more complex heterocyclic systems.[11]

-

Amino Group : The amino group can be acylated or used in various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append different substituents, which can modulate the electronic properties of the ring and interact with the target protein.

-

Ribonucleotide Reductase Inhibition : 6-Aminonicotinaldehyde derivatives have been identified as inhibitors of ribonucleotide reductase.[2] This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, making it a prime target for anticancer therapies. By serving as a lead compound, it provides a starting point for developing more potent and selective inhibitors.

Part 4: Safety and Handling

As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

-

Hazard Identification : this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][9]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Handling : Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[12] Wash hands thoroughly after handling.[12]

-

Storage : Store the compound in a tightly sealed container in a cool, dry place.[12] For the free base, storage at 2-8 °C under an inert gas is recommended to maintain stability.[1][4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with versatile reactivity, provides a robust platform for the design and synthesis of novel therapeutics, particularly in oncology. Understanding its molecular properties, synthetic pathways, and safety considerations, as detailed in this guide, is essential for harnessing its full potential in the pursuit of next-generation drug discovery.

References

-

6-Aminonicotinaldehyde - LookChem. [Link]

-

This compound | CAS 1588441-31-9 | AMERICAN ELEMENTS ®. [Link]

-

6-Aminonicotinaldehyde | CAS#:69879-22-7 | Chemsrc. [Link]

-

This compound - SR Group. [Link]

-

6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem. [Link]

-

6-Aminonicotinaldehyde CAS 69879-22-7 - Watson International. [Link]

-

2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis. [Link]

-

The Indispensable Role of 2-Aminonicotinaldehyde in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]

- 2. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]

- 3. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]

- 5. 6-Aminonicotinaldehyde | CAS#:69879-22-7 | Chemsrc [chemsrc.com]

- 6. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]

- 7. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]

- 8. watson-int.com [watson-int.com]

- 9. americanelements.com [americanelements.com]

- 10. This compound - this compound Importer, Distributor, Supplier, Trading Company, Delhi, India [srgroupchemical.com]

- 11. benchchem.com [benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of 6-Aminonicotinaldehyde Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 6-Aminonicotinaldehyde hydrochloride (CAS: 1588441-31-9), a key intermediate in pharmaceutical synthesis and a molecule of interest for its potential biological activities. As a ribonucleotide reductase inhibitor, understanding its structural and electronic properties is paramount for its application in drug development and chemical research.[1] This document moves beyond a simple data repository to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic analysis and field-proven insights.

Molecular Structure and Physicochemical Properties

This compound is the salt form of 6-Aminonicotinaldehyde (CAS: 69879-22-7). The hydrochloride salt enhances the compound's stability and solubility in aqueous media, a crucial factor for many biological and chemical applications.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | [2] |

| Molecular Weight | 158.59 g/mol | [2] |

| Melting Point | 285-290 °C | [2] |

| Appearance | Light yellow to yellow solid | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the protonation of the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons compared to its free base.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Shift |

| Aldehyde-H | ~9.70 | s | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group. |

| H-2 | ~8.50 | d | ~2.3 | Deshielded due to its position ortho to the protonated ring nitrogen and meta to the aldehyde. |

| H-4 | ~7.80 | dd | ~8.9, 2.4 | Influenced by both the ortho amino group and the meta aldehyde group. |

| H-5 | ~6.60 | d | ~8.9 | Shielded by the strong electron-donating amino group at the para position. |

| NH₂ | ~7.20 | br s | - | Broad signal due to quadrupole broadening and exchange with residual water. |

| NH⁺ | ~13.5 | br s | - | The proton on the pyridine nitrogen is expected to be highly deshielded and broad. |

Expertise & Experience: The protonation of the pyridine nitrogen withdraws electron density from the aromatic ring, leading to a general downfield shift of the ring protons compared to the free base. The magnitude of this shift is most pronounced for the protons ortho and para to the nitrogen.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The predicted chemical shifts in DMSO-d₆ are as follows:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C=O | ~190 | Typical for an aromatic aldehyde carbonyl carbon. |

| C-6 (bearing NH₂) | ~160 | Deshielded due to the attached nitrogen. |

| C-2 | ~150 | Deshielded due to the adjacent protonated nitrogen. |

| C-4 | ~140 | Influenced by the adjacent protonated nitrogen and the aldehyde group. |

| C-3 (bearing CHO) | ~125 | deshielded by the aldehyde group. |

| C-5 | ~110 | Shielded by the electron-donating amino group. |

Trustworthiness: These predicted values are based on established principles of NMR spectroscopy and empirical data for similar substituted pyridines.[4] Experimental verification is recommended for confirmation.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |

| 3400-3200 | N-H stretch (NH₂) | Medium | Asymmetric and symmetric stretching of the primary amine. |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the pyridine ring. |

| 2800-2700 | Aldehyde C-H stretch | Weak | Often appears as a pair of weak bands (Fermi resonance).[5] |

| ~1680 | C=O stretch (Aldehyde) | Strong | The carbonyl stretch is a strong, sharp absorption. |

| ~1620 | N-H bend (NH₂) | Medium | Scissoring vibration of the primary amine. |

| 1600-1450 | C=C and C=N ring stretch | Medium-Strong | Multiple bands characteristic of the pyridine ring. |

| ~1250 | C-N stretch | Medium | Stretching vibration of the C-NH₂ bond. |

Authoritative Grounding: The formation of the hydrochloride salt will likely lead to the appearance of a broad absorption in the 2500-3000 cm⁻¹ region due to the N⁺-H stretch of the pyridinium ion. This can sometimes overlap with the C-H stretching vibrations.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Perform a background scan with an empty sample compartment (for KBr pellet) or a clean ATR crystal.

-

Sample Scan: Place the sample in the IR beam and acquire the spectrum.

-

Data Processing: The spectrum is typically recorded in the 4000-400 cm⁻¹ range. The background is automatically subtracted by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

For the hydrochloride salt, the analysis is typically performed on the free base after the loss of HCl in the ion source.

-

Molecular Ion (M⁺): m/z = 122. This corresponds to the molecular weight of 6-Aminonicotinaldehyde (C₆H₆N₂O).[6]

-

Major Fragments:

-

m/z = 121 ([M-H]⁺): Loss of a hydrogen atom from the aldehyde group.

-

m/z = 93 ([M-CHO]⁺): Loss of the formyl radical, a common fragmentation pathway for aldehydes.

-

m/z = 66: Further fragmentation of the pyridine ring.

-

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI. For the hydrochloride salt, ESI in positive ion mode would be suitable to observe the protonated molecule [M+H]⁺ at m/z 123.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with established spectroscopic principles and detailed experimental protocols, researchers and drug development professionals are equipped with a robust framework for the structural characterization of this important compound. The provided interpretations and workflows are designed to ensure scientific integrity and facilitate the confident application of this molecule in further research and development.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 69879-22-7,6-Aminonicotinaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18404634, 6-Aminonicotinaldehyde. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning.

- Shkurko, O. P., & Mamaev, V. P. (1984). NMR SPECTRA OF PYRIMIDINES. EFFECT OF SUBSTITUENTS ON THE CHEMICAL SHIFT OF THE PROTONS OF THE AMINO GROUP OF p-SUBSTITUTED 2- AND 5-AMINOPYRIDINES AND ANILINES. Chemistry of Heterocyclic Compounds, 20(4), 432–435.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6-Aminonicotinaldehyde Hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 6-aminonicotinaldehyde hydrochloride, a compound of significant interest in chemical research and drug development.[1] As the hydrochloride salt of 6-aminonicotinaldehyde, its physicochemical properties, including solubility, are critical for its handling, formulation, and biological activity. This document will delve into the theoretical principles governing its solubility and provide a practical, step-by-step experimental protocol for its determination in various solvents.

Introduction to this compound

6-Aminonicotinaldehyde is recognized as a novel ribonucleotide reductase inhibitor, making it a valuable compound in medicinal chemistry and pharmaceutical research.[1] It often serves as a key intermediate in the synthesis of more complex molecules. The hydrochloride salt form (CAS 1588441-31-9) is frequently used to improve the stability and handling of the parent compound, 6-aminonicotinaldehyde (CAS 69879-22-7).[1][2] A thorough understanding of the solubility of this compound is paramount for its effective use in laboratory settings and for the development of potential therapeutic agents.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The table below summarizes key properties of 6-aminonicotinaldehyde and its hydrochloride salt.

| Property | 6-Aminonicotinaldehyde (Free Base) | This compound |

| CAS Number | 69879-22-7[1][3][4][5][6] | 1588441-31-9[2][7][8] |

| Molecular Formula | C₆H₆N₂O[1] | C₆H₇ClN₂O[2] |

| Molecular Weight | 122.13 g/mol [1] | 158.59 g/mol [2] |

| Melting Point | 161 °C[1][3] | 285-290 °C (with methanol)[2] |

| Appearance | Crystalline solid | Crystalline solid |

The presence of an amino group, a pyridine ring, and an aldehyde functional group in the core structure of 6-aminonicotinaldehyde suggests a molecule with polar characteristics. The formation of the hydrochloride salt further enhances its polarity, which is a key determinant of its solubility in various solvents.

Theoretical Framework for Solubility

The solubility of this compound is governed by several key principles of physical chemistry.

The "Like Dissolves Like" Principle

This fundamental principle states that substances with similar polarities are more likely to be soluble in one another.[9][10][11] this compound, being a salt, is highly polar. Therefore, it is expected to exhibit greater solubility in polar solvents compared to non-polar solvents.

The Influence of pH

The solubility of ionizable compounds, such as amine hydrochlorides, is significantly influenced by the pH of the aqueous medium.[12][13] In an acidic solution, the equilibrium will favor the protonated, more soluble form of the amine. Conversely, in a basic solution, the free base may precipitate if its solubility is lower than that of the salt.

Impact of Temperature

For most solid solutes, solubility increases with temperature.[11][13][14] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, heating the solvent can help to dissolve more this compound.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a predicted solubility profile for this compound in common laboratory solvents can be proposed.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | High | As a polar salt, it is expected to be readily soluble in water. |

| Methanol/Ethanol | High | Moderate to High | These polar protic solvents should be effective at solvating the salt. |

| Dimethyl Sulfoxide (DMSO) | High | High | DMSO is a strong polar aprotic solvent capable of dissolving many salts. |

| Acetonitrile | Medium | Low to Moderate | Its moderate polarity may limit its capacity to dissolve the highly polar salt. |

| Dichloromethane (DCM) | Low | Low to Insoluble | The non-polar nature of DCM makes it a poor solvent for polar salts. |

| Hexane/Toluene | Very Low | Insoluble | These non-polar solvents are unlikely to dissolve the polar hydrochloride salt. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for determining the solubility of this compound. This method is based on the widely used shake-flask technique.[14]

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve.

-

Dilute the filtered supernatant to a concentration that falls within the range of the standard curve.

-

Analyze the diluted sample and determine its concentration from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from standard curve (mg/mL) x Dilution factor

-

Data Interpretation and Reporting

The experimentally determined solubility data should be presented in a clear and concise manner, typically in a table format. It is important to specify the solvent, temperature, and method used for the determination. The results can then be compared to the predicted solubility profile to gain a deeper understanding of the compound's behavior.

Safety and Handling

This compound should be handled with care in a well-ventilated area.[15] It is classified as a warning-level hazard, with statements indicating it is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[15] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- LookChem. (n.d.). Cas 69879-22-7, 6-Aminonicotinaldehyde. LookChem.

- American Elements. (n.d.). This compound. American Elements.

- Chemsrc. (2025, August 27). 6-Aminonicotinaldehyde. Chemsrc.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Khan Academy. (n.d.). Solubility of organic compounds [Video]. Khan Academy.

- TCI Chemicals. (2024, December 9). SAFETY DATA SHEET. TCI Chemicals.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

- BLD Pharm. (n.d.). 69879-22-7|6-Aminonicotinaldehyde. BLD Pharm.

- PubChem. (n.d.). 6-Aminonicotinaldehyde. PubChem.

- ChemicalBook. (n.d.). 6-Aminonicotinaldehyde. ChemicalBook.

- ChemScene. (n.d.). 69879-22-7 | 6-Aminonicotinaldehyde. ChemScene.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-10.

- Unknown. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

- AAT Bioquest. (2024, August 26). What are the factors that influence solubility? AAT Bioquest.

- BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S.

- MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.

- SR Group. (n.d.). This compound. SR Group.

- BLD Pharm. (n.d.). 1588441-31-9|this compound. BLD Pharm.

Sources

- 1. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 6-Aminonicotinaldehyde | CAS#:69879-22-7 | Chemsrc [chemsrc.com]

- 4. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]

- 5. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound - this compound Importer, Distributor, Supplier, Trading Company, Delhi, India [srgroupchemical.com]

- 8. 1588441-31-9|this compound|BLD Pharm [bldpharm.com]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. byjus.com [byjus.com]

- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 14. m.youtube.com [m.youtube.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to the Research Applications of 6-Aminonicotinaldehyde Hydrochloride

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

6-Aminonicotinaldehyde hydrochloride is a pyridin-based organic compound that has emerged as a critical starting material and intermediate in the synthesis of a diverse array of heterocyclic molecules with significant therapeutic potential. Its unique structure, featuring a reactive aldehyde group and an amino group on a pyridine scaffold, offers medicinal chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the potential research applications of this compound, with a focus on its utility in the development of novel kinase inhibitors and other targeted therapies. We will delve into its chemical properties, key synthetic transformations, and the biological rationale for its use in contemporary drug discovery programs.

Chemical & Physical Properties

This compound is the hydrochloride salt of 6-aminopyridine-3-carbaldehyde. The hydrochloride form often enhances stability and solubility in certain solvents, making it a convenient starting material for various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 1588441-31-9 | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 285-290 °C (for the hydrochloride salt) | [1] |

| Storage | Store at 2-8 °C under an inert atmosphere | [3] |

Core Application: A Gateway to Fused Pyrimidine Kinase Inhibitors

A primary and highly significant application of this compound is its role as a key precursor in the synthesis of fused pyrimidine derivatives, particularly pyrido[3,4-d]pyrimidines. This class of compounds has garnered substantial interest in oncology and immunology due to their ability to modulate the activity of critical cellular signaling pathways. The inherent reactivity of the aldehyde and amino groups on the 6-aminonicotinaldehyde scaffold allows for efficient cyclocondensation reactions to build the fused ring system.

Targeting the Cell Cycle: Synthesis of CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Consequently, inhibitors of CDK4/6 have emerged as a cornerstone of therapy for certain types of breast cancer. Pyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective CDK4/6 inhibitors.

Signaling Pathway: The CDK4/6-Cyclin D-Rb Axis

The diagram below illustrates the canonical CDK4/6 signaling pathway. Mitogenic signals lead to the expression of Cyclin D, which complexes with and activates CDK4/6. The active CDK4/6-Cyclin D complex then phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then initiates the transcription of genes necessary for DNA replication and progression into the S phase of the cell cycle. CDK4/6 inhibitors block the phosphorylation of Rb, thereby inducing G1 cell cycle arrest.

Caption: The CDK4/6 signaling pathway and the point of intervention for pyrido[3,4-d]pyrimidine-based inhibitors.

Modulating the Tumor Microenvironment: CXCR2 Antagonism

The chemokine receptor CXCR2 and its ligands play a crucial role in the tumor microenvironment by promoting angiogenesis and recruiting immunosuppressive myeloid-derived suppressor cells (MDSCs). Antagonism of CXCR2 is therefore an attractive therapeutic strategy to inhibit tumor growth and enhance anti-tumor immunity. Pyrido[3,4-d]pyrimidines have also been explored as antagonists of the CXCR2 receptor.

Signaling Pathway: CXCR2-Mediated Signaling

Upon binding of its chemokine ligands (e.g., CXCL1, CXCL8), CXCR2, a G-protein coupled receptor (GPCR), activates several downstream signaling cascades, including the PI3K/Akt, PLC/PKC, and MAPK/Erk pathways. These pathways collectively promote cell survival, proliferation, and migration.

Caption: Simplified CXCR2 signaling pathway and the mechanism of action for pyrido[3,4-d]pyrimidine antagonists.

Experimental Protocols: Synthesis of a Pyrido[3,4-d]pyrimidine Core

The following is a representative, multi-step protocol for the synthesis of a 2-amino-pyrido[3,4-d]pyrimidine scaffold, a common core structure for CDK4/6 and CXCR2 inhibitors. This protocol begins with the free base, 6-aminonicotinaldehyde, which can be prepared from its hydrochloride salt.

Workflow Overview

Caption: General workflow for the synthesis of the pyrido[3,4-d]pyrimidine core from this compound.

Step 1: Preparation of 6-Aminonicotinaldehyde (Free Base)

Rationale: The hydrochloride salt is first converted to the free base to ensure the amino group is sufficiently nucleophilic for the subsequent cyclization reaction. This is a standard acid-base neutralization.

Materials:

-

This compound

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

-

Dissolve this compound in deionized water.

-

Transfer the solution to a separatory funnel and slowly add saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8), as confirmed by pH paper.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-aminonicotinaldehyde as a solid.

Step 2: Synthesis of 2-Aminopyrido[3,4-d]pyrimidine

Rationale: This key step involves the cyclocondensation of the bifunctional 6-aminonicotinaldehyde with guanidine. The amino group of the pyridine attacks one of the amino groups of guanidine, and the aldehyde reacts with another amino group of guanidine, followed by cyclization and aromatization to form the fused pyrimidine ring. An oxidizing agent is often used to facilitate the final aromatization step.

Materials:

-

6-Aminonicotinaldehyde

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Ethanol (anhydrous)

-

Potassium permanganate (KMnO₄) or other suitable oxidant

-

Round-bottom flask with reflux condenser, magnetic stirrer with heating

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride and stir for 30 minutes at room temperature to generate free guanidine in situ.

-

Add 6-aminonicotinaldehyde to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture slightly and add an oxidizing agent (e.g., potassium permanganate) portion-wise to facilitate aromatization.

-

After the oxidation is complete (as monitored by TLC), cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-aminopyrido[3,4-d]pyrimidine.

Biological Activity of Pyrido[3,4-d]pyrimidine Derivatives

The pyrido[3,4-d]pyrimidine scaffold, synthesized from this compound, has been elaborated to produce compounds with potent biological activity. The following table summarizes representative inhibitory concentrations (IC₅₀) for derivatives against various cancer cell lines, demonstrating the therapeutic potential of this chemical class.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 30 | MGC803 (Gastric Cancer) | 0.59 | [4] |

| Compound 52 | HepG-2 (Liver Cancer) | 0.3 | [5] |

| Compound 55 | HepG-2 (Liver Cancer) | 0.3 | [5] |

| Compound 63 | PC-3 (Prostate Cancer) | 1.54 | [5] |

| Compound 63 | A-549 (Lung Cancer) | 3.36 | [5] |

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of pyrido[3,4-d]pyrimidine derivatives. These compounds have demonstrated significant potential as inhibitors of key cancer-related targets such as CDK4/6 and CXCR2. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely continue to leverage this compound to explore new fused heterocyclic systems and to develop next-generation targeted therapies for a range of diseases.

References

-

American Elements. This compound | CAS 1588441-31-9. Available from: [Link]

-

LookChem. Cas 69879-22-7, 6-Aminonicotinaldehyde. Available from: [Link]

-

PubMed Central. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Available from: [Link]

-

ResearchGate. Synthesis of 6-substituted pyrido[3,4-d]pyrimidines. Reagents and conditions. Available from: [Link]

-

PubMed. Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Available from: [Link]

-

Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Available from: [Link]

-

PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

-

ResearchGate. Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of... Available from: [Link]

-

ResearchGate. CXCLs/CXCR2 signal transduction pathway. After activation of... Available from: [Link]

-

PubMed Central. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

-

PubMed. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Aminonicotinaldehyde Hydrochloride: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Aminonicotinaldehyde hydrochloride, a pivotal pyridine derivative that has garnered significant interest in medicinal chemistry and drug development. We will delve into its discovery, historical context, chemical properties, synthesis methodologies, and its evolving role as a versatile building block and bioactive molecule.

Core Chemical Identity and Properties

6-Aminonicotinaldehyde, also known as 6-aminopyridine-3-carboxaldehyde, is an organic compound featuring a pyridine ring substituted with an amino group and a formyl (aldehyde) group.[1][2] The hydrochloride salt enhances its stability and solubility, making it more amenable for use in various chemical reactions and biological assays.

| Property | Value | Source |

| CAS Number | 69879-22-7 (free base), 1588441-31-9 (hydrochloride) | [3][4] |

| Molecular Formula | C₆H₆N₂O (free base), C₆H₇ClN₂O (hydrochloride) | [1][4] |

| Molecular Weight | 122.13 g/mol (free base), 158.59 g/mol (hydrochloride) | [3][4] |

| Melting Point | 161°C (free base) | [1][5] |

| Appearance | Light yellow powder | [6] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [7] |

The Genesis of a Versatile Intermediate: Discovery and Historical Context

While the specific historical details of the initial synthesis of 6-Aminonicotinaldehyde are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry. Pyridine and its derivatives have long been a cornerstone in the development of pharmaceuticals and agrochemicals. The unique electronic properties of the pyridine ring, coupled with the reactivity of the amino and aldehyde functional groups, positioned 6-Aminonicotinaldehyde as a valuable intermediate for constructing more complex molecular architectures. Its utility has been particularly recognized in the synthesis of heterocyclic compounds, which are a prominent feature in many drug candidates.

Synthesis and Manufacturing: A Practical Approach

The preparation of 6-Aminonicotinaldehyde is achievable through various synthetic routes. A commonly employed method involves the reduction of a nitrile precursor, 2-amino-5-cyanopyridine.[8]

Experimental Protocol: Synthesis from 2-Amino-5-cyanopyridine[8]

Objective: To synthesize 6-Aminonicotinaldehyde via the reduction of 2-amino-5-cyanopyridine.

Materials:

-

2-amino-5-cyanopyridine

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated sodium sulfate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

-

Standard laboratory glassware and work-up equipment

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-cyanopyridine (1 equivalent) in anhydrous THF.

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add lithium aluminum hydride (2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for approximately 1.5 hours. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of sodium sulfate.

-

Work-up: Add water to the reaction mixture.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The resulting 6-Aminonicotinaldehyde can be further purified by techniques such as column chromatography to afford the final product as a yellow oil.

Visualizing the Workflow:

Caption: Synthetic workflow for 6-Aminonicotinaldehyde.

Mechanism of Action and Biological Significance

6-Aminonicotinaldehyde has been identified as a novel ribonucleotide reductase inhibitor.[8][9] Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By inhibiting this enzyme, 6-Aminonicotinaldehyde can disrupt these vital cellular processes, making it a compound of interest for therapeutic applications, particularly in oncology.[9] It belongs to the class of metal-binding site affecting ribonucleotide inhibitors.[8][9]

Signaling Pathway Implication:

Caption: Inhibition of Ribonucleotide Reductase.

Applications in Research and Drug Development

The utility of this compound extends across various stages of the drug discovery and development pipeline.

-

Lead Compound for Drug Development: Its inherent ability to inhibit ribonucleotide reductase makes it a valuable lead compound for the design and synthesis of new therapeutic agents targeting this enzyme.[9]

-

Intermediate in Pharmaceutical Synthesis: 6-Aminonicotinaldehyde serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it is a known impurity in the manufacturing of Abemaciclib, a CDK4/6 inhibitor used in cancer therapy.[1] It is also used as an intermediate in the synthesis of Pomacini.[6]

-

Tool for Chemical Biology: As a research compound, it is employed in the study of metal-binding interactions and in the synthesis of novel organic molecules to explore new chemical reactions and properties.[9]

-

Synthesis of N-Heterocyclic Compounds: Its structure is ideal for the construction of a wide array of N-heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Aminonicotinaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[5][11]

Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [5]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound has established itself as a compound of significant value to the scientific community. Its journey from a versatile chemical intermediate to a molecule with recognized biological activity underscores the importance of fundamental chemical synthesis in driving innovation in drug discovery and materials science. As research continues to uncover the full potential of pyridine-based scaffolds, this compound is poised to remain a key player in the development of novel therapeutics and functional materials.

References

-

Cas 69879-22-7, 6-Aminonicotinaldehyde - LookChem. (n.d.). Retrieved from [Link]

-

2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis. (2025-03-03). Retrieved from [Link]

-

6-Aminonicotinaldehyde CAS 69879-22-7 - Watson International. (n.d.). Retrieved from [Link]

-

This compound | CAS 1588441-31-9 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

-

The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed. (2007-10-01). Retrieved from [Link]

-

6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]

- 2. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. americanelements.com [americanelements.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. watson-int.com [watson-int.com]

- 7. 6-Aminonicotinaldehyde | 69879-22-7 [sigmaaldrich.com]

- 8. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]

- 9. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]

- 10. nbinno.com [nbinno.com]

- 11. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Foundations and In-Silico Analysis of 6-Aminonicotinaldehyde Hydrochloride: A Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical examination of 6-aminonicotinaldehyde hydrochloride, a promising heterocyclic compound with potential applications in medicinal chemistry. For researchers, scientists, and drug development professionals, this document elucidates the molecule's structural, electronic, and spectroscopic properties through advanced computational methodologies. By synthesizing data from analogous systems and established theoretical principles, this guide offers a robust framework for understanding and predicting the behavior of this compound, thereby accelerating its potential development as a therapeutic agent.

Introduction: The Therapeutic Potential of Aminopyridine Aldehydes

6-Aminonicotinaldehyde, and its hydrochloride salt (CAS 1588441-31-9), belong to the aminopyridine class of heterocyclic compounds.[1] This family of molecules has garnered significant interest in drug discovery due to their diverse pharmacological activities. Notably, derivatives of aminopyridine aldehydes have been identified as inhibitors of ribonucleotide reductase (RR), a critical enzyme in the DNA synthesis pathway and a well-established target for anticancer therapies.[2][3] The presence of both a nucleophilic amino group and an electrophilic aldehyde group on the pyridine ring suggests a rich chemical reactivity and the potential for specific interactions with biological macromolecules.

This guide will delve into the theoretical underpinnings of this compound's structure and function. We will explore its molecular geometry, electronic landscape, and spectroscopic signatures using quantum chemical calculations. Furthermore, we will present a framework for investigating its interaction with its putative biological target, ribonucleotide reductase, through molecular docking simulations.

Molecular Structure and Conformational Analysis

A fundamental understanding of a molecule's three-dimensional structure is paramount in predicting its chemical behavior and biological activity. For this compound, theoretical methods provide a powerful means to determine its most stable conformation and to understand the energetic landscape of its various rotational isomers (rotamers).

Computational Methodology

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for studying organic molecules of this size. A typical workflow for geometry optimization and conformational analysis is outlined below.

Experimental Protocol: Geometry Optimization and Conformational Analysis

-

Initial Structure Generation: A 2D sketch of 6-aminonicotinaldehyde is created and converted to a 3D structure using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is particularly important for the orientation of the aldehyde and amino groups relative to the pyridine ring.

-

Geometry Optimization: The identified conformers are then subjected to full geometry optimization using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). The hydrochloride form is modeled by adding a proton to the most likely basic site, predicted to be the pyridine nitrogen.

-

Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

Predicted Molecular Geometry

Based on studies of analogous pyridine aldehydes, the pyridine ring is expected to be planar. The primary conformational flexibility arises from the rotation of the C-C bond connecting the aldehyde group to the ring and the C-N bond of the amino group. The protonation of the pyridine nitrogen in the hydrochloride salt will influence the electronic distribution and may affect the preferred conformations of the substituents.

Table 1: Predicted Key Geometric Parameters of 6-Aminonicotinaldehyde (Free Base) based on DFT Calculations of Similar Molecules.

| Parameter | Predicted Value (Å or °) | Rationale |

| C-C (ring-aldehyde) | ~1.48 | Single bond with partial double bond character. |

| C=O | ~1.22 | Typical carbonyl bond length. |

| C-N (ring-amino) | ~1.37 | Partial double bond character due to resonance. |

| Dihedral Angle (N-C-C-H) | ~0° or 180° | Planar or anti-planar orientation is expected to be favored. |

Electronic Properties and Chemical Reactivity

The electronic structure of this compound dictates its reactivity and its potential to interact with biological targets. Key electronic properties can be elucidated through computational analysis.

Frontier Molecular Orbitals (FMOs)